(1-Cyclopropyl-2-piperidin-1-ylethyl)amine
Overview
Description
(1-Cyclopropyl-2-piperidin-1-ylethyl)amine is a synthetic compound with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a piperidine ring via an ethylamine linker. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropyl-2-piperidin-1-ylethyl)amine typically involves the reaction of cyclopropylamine with piperidine derivatives under specific conditions. One common method is the reductive amination of cyclopropyl ketone with piperidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . This reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropyl-2-piperidin-1-ylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted piperidine compounds. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
(1-Cyclopropyl-2-piperidin-1-ylethyl)amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of neurological disorders and other medical conditions.
Mechanism of Action
The mechanism of action of (1-Cyclopropyl-2-piperidin-1-ylethyl)amine involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. It acts by binding to receptors and altering their activity, which can lead to changes in neurotransmitter release and uptake . This modulation of neurotransmitter systems is believed to underlie its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-Cyclopropyl-2-piperidin-1-ylethyl)amine include other piperidine derivatives such as:
- (1-Cyclopropyl-2-piperidin-1-ylethanone)
- (1-Cyclopropyl-2-piperidin-1-ylethyl)carbamate
- (1-Cyclopropyl-2-piperidin-1-ylethyl)urea
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the cyclopropyl group and the piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopropyl-2-piperidin-1-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-10(9-4-5-9)8-12-6-2-1-3-7-12/h9-10H,1-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZDIHKFDBLHJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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